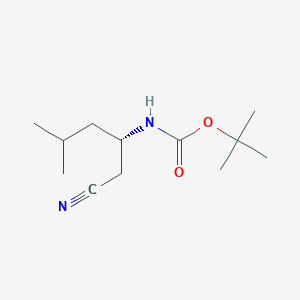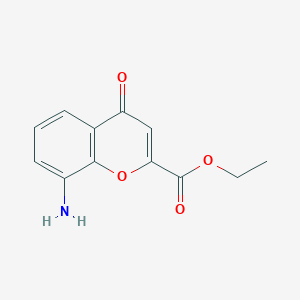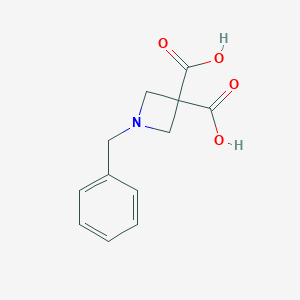
(S)-N-Boc-2-amino-4-methylpentyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-N-Boc-2-amino-4-methylpentyl cyanide” is a cyanide compound. Cyanides are chemical compounds which are fast-acting poisons with a chemical formula CN−. Cyanides consist of one nitrogen atom and a carbon atom connected to each other with a triple bond . They are found in many plants and can be produced by certain types of bacteria, fungi, and algae .
Synthesis Analysis
Cyanide compounds are used in various industries including the mining of silver and gold. They are also used in plastic production of all kinds of dyes as well as in chemical laboratories . The cyanide as hydrocyanic acid (HCN) is released from cyanide complexes by means of a manual reflux-distillation operation and absorbed in a scrubber containing sodium hydroxide solution . The cyanide ion in the absorbing solution is converted to cyanogen chloride by reactions with chloramine-T, that subsequently reacts with pyridine and barbituric acid to give a red-colored complex .Molecular Structure Analysis
Cyanide is a compound composed of a carbon atom triple-bonded to a nitrogen atom (C≡N) . It is a naturally occurring chemical that can be produced by certain types of bacteria, fungi, and algae and found in several types of plants, seeds, and fruit stones, including bamboo, cassava, bitter almonds, apples, and peaches .Chemical Reactions Analysis
Cyanide ions get into the environment mainly from wastewater. These compounds can also enter the environment as a result of fires at industrial workshops and houses as well as from tobacco smoke . Their form determines their destiny within the environmental means of their transport toxicity and ecotoxicity .Physical And Chemical Properties Analysis
Cyanide is a rapidly acting, poisonous chemical that can exist as a solid, solution (liquid) or gas . All forms of cyanide are poisonous. Cyanide salts are used in metallurgy, mainly gold extraction, electroplating and metal cleaning .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-cyano-4-methylpentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6,8H2,1-5H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYHFWNDSROMGX-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)


![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)


![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)
